molecular formula C8H10O3 B3020190 Methyl 2-acetylpent-4-ynoate CAS No. 101413-11-0

Methyl 2-acetylpent-4-ynoate

Cat. No. B3020190
CAS RN: 101413-11-0
M. Wt: 154.165
InChI Key: YJEMKJWWQWGHCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of amino acids, isoxazolidines, and different reagents to achieve the desired acetylated and methylated structures. For example, the synthesis of Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into a key intermediate, followed by treatment with methanol in the presence of potassium carbonate . This method showcases the versatility of acetylated and methylated compounds in synthesizing heterocyclic systems, which could be relevant for the synthesis of Methyl 2-acetylpent-4-ynoate.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FT-IR) . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of acetylated and methylated compounds is influenced by their electronic structure, as indicated by studies on their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) . These studies reveal the electrophilic and nucleophilic nature of the compounds, which can be used to predict their behavior in various chemical reactions, such as the formation of heterocyclic systems or the synthesis of quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound, such as their thermal stability, absorption characteristics, and non-linear optical behaviors, are investigated using techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Vis spectrophotometry . These properties are essential for potential applications in materials science and as functional molecules in electronic devices.

Scientific Research Applications

  • Synthesis of Allenes

    • Methyl 2-acetylpent-4-ynoate is utilized in the synthesis of allenes. For example, the treatment of 2-alken-4-ynoates with methyl or aryl-Grignard reagents and iron(II) chloride leads to the production of 5-methyl or 5-aryl-3,4-alkadienoates (Hata, Iwata, Seto, & Urabe, 2012).
  • Preparation of Perfluoroalkylated Compounds

    • Methyl perfluoroalk-2-ynoates, a category that includes this compound, are important substrates in the synthesis of various perfluoroalkylated compounds, including heterocycles, cyclopentadienes, and biphenyls (Sun, Han, Chen, Zhang, & Cao, 2016).
  • Cycloaddition Reactions

    • The compound plays a role in cycloaddition reactions, such as the 1,3-dipolar addition of 2-diazopropane to methyl but-2-ynoate, yielding pyrazole derivatives (Day & Inwood, 1969).
  • Hydrostannation of Propargylglycine Derivatives

    • The hydrostannation of this compound derivatives has been explored, leading to the formation of α-amino acid derivatives with tributylvinylstannane in the side-chain (Crisp & Gebauer, 1997).
  • Production of Phenylacetic Acid Derivatives

  • Nitroxide-Mediated Photopolymerization

    • A derivative of this compound, bearing a chromophore group, has been proposed as a photoiniferter for nitroxide-mediated photopolymerization, illustrating its utility in advanced materials science (Guillaneuf et al., 2010).
  • Corrosion Inhibition Studies

    • Quinoxalines derivatives, including those synthesized from this compound, have been studied for their corrosion inhibition properties, highlighting an industrial application (Zarrouk et al., 2014).
  • High-Performance Liquid Chromatographic Applications

  • Synthesis of Novel Triazole Fatty Acid Derivatives

    • Activated acetylenic fatty acid esters, including this compound, have been used to synthesize 1,2,3-triazole derivatives, indicating its role in organic synthesis (Jie, Pasha, & Alam, 1998).
  • Preparation of Tritiated Neurotransmitter Analogues

    • Methyl 4-N-phthalimidobut-2-ynoate, related to this compound, was used to synthesize tritiated analogues of the neurotransmitter 4-aminobutanoic acid (GABA), showcasing its importance in neurochemistry research (Duke et al., 1993).
  • Infrared Spectroscopy and Molecular Structure Analysis

    • The compound has been used in studies involving Fourier-transform infrared spectroscopy (FT-IR), exploring molecular structure and properties (Raju et al., 2015).
  • Fluorescent Probes for H2S Detection

    • This compound derivatives have been used in the development of fluorescent probes for hydrogen sulfide detection, showing its application in biochemical sensing (Palanisamy et al., 2016).

properties

IUPAC Name

methyl 2-acetylpent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-4-5-7(6(2)9)8(10)11-3/h1,7H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEMKJWWQWGHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101413-11-0
Record name methyl 2-acetylpent-4-ynoate
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